Cas no 20244-39-7 (Hydrazine, methyl-,monohydrate (8CI,9CI))

Hydrazine, methyl-,monohydrate (8CI,9CI) structure
20244-39-7 structure
Product Name:Hydrazine, methyl-,monohydrate (8CI,9CI)
CAS No:20244-39-7
MF:CH6N2
MW:46.0717396736145
CID:240917
PubChem ID:6061
Update Time:2025-04-19

Hydrazine, methyl-,monohydrate (8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, methyl-,monohydrate (8CI,9CI)
    • methylhydrazine
    • NS00002460
    • A832701
    • N-methylhydrazine
    • 2-methylhydrazine
    • BP-11387
    • methl hydrazine
    • M0558
    • N-methyl-hydrazine
    • Metylohydrazyna [Polish]
    • 60-34-4
    • CHEMBL160520
    • Q417347
    • BCP07836
    • Hydrazine, methyl-
    • Metylohydrazyna
    • 2-methyl hydrazine
    • BP-30186
    • N-methyl hydrazine
    • HDN
    • RCRA waste number P068
    • Methylhydrazine, 98%
    • CCRIS 394
    • 1-Methylhydrazine
    • Monomethyl Hydrazine
    • H2NNHCH3
    • METHYLHYDRAZINE [HSDB]
    • EC 200-471-4
    • Methylhydrazine, purum, >=98.0% (GC)
    • MMH
    • METHYLHYDRAZINE [MI]
    • HSDB 1172
    • methyldiazane
    • Methyl-hydrazine
    • UWA30B5Z1J
    • AKOS005720746
    • Monomethylhydrazine
    • 20244-39-7
    • CH3NHNH2
    • UN 1244
    • BDBM50049259
    • Methylhydrazine (mono)
    • BRN 0635645
    • UNII-UWA30B5Z1J
    • Methyl Hydrazine
    • Methylhydrazine [UN1244] [Poison]
    • InChI=1/CH6N2/c1-3-2/h3H,2H2,1H
    • N-methyhydrazine
    • EINECS 200-471-4
    • DTXSID4020874
    • UN1244
    • MeNHNH2
    • RCRA waste no. P068
    • AI3-52240
    • Inchi: 1S/CH6N2/c1-3-2/h3H,2H2,1H3
    • InChI Key: HDZGCSFEDULWCS-UHFFFAOYSA-N
    • SMILES: N(C)N

Computed Properties

  • Exact Mass: 46.053098200g/mol
  • Monoisotopic Mass: 46.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 2.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • LogP: log Kow= -1.05
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